Room-Temperature Bench Stability of 3-Hydroxy-2-cyclobuten-1-one Salts vs. 1,3-Cyclobutanedione Decomposition
The 3-hydroxy-2-cyclobuten-1-one diethylammonium salt is a stable, isolable solid with a melting point of 93–94 °C, obtained in 79.2% yield (HPLC purity 93.7%) directly from 1,3-cyclobutanedione [1]. By contrast, 1,3-cyclobutanedione itself decomposes at room temperature, making the salt the only practical solid form for ambient-temperature storage and handling [1]. An alternative salt prepared from triketene was obtained in 57% yield, demonstrating a viable multi-feedstock route [1].
| Evidence Dimension | Ambient-temperature stability and isolable solid yield |
|---|---|
| Target Compound Data | 3-Hydroxy-2-cyclobuten-1-one diethylammonium salt: mp 93–94 °C; yield 79.2% (HPLC purity 93.7%) from cyclobutanedione; yield 57% from triketene |
| Comparator Or Baseline | 1,3-Cyclobutanedione (free dione): decomposes at room temperature; no isolable solid form under ambient conditions |
| Quantified Difference | Salt form is a stable room-temperature solid; free dione is not storable at room temperature. Yield advantage of salt route over triketene route: 79.2% vs. 57%. |
| Conditions | Salt formation: ethyl acetate solvent, diethylamine base, room temperature; characterization by HPLC and melting point determination |
Why This Matters
Procurement of the salt form directly dictates whether a laboratory can store and handle the cyclobutenone synthon under standard ambient conditions without cold-chain logistics or in situ generation protocols.
- [1] Jackson, B.; Scholl, T. (Lonza Ltd.). 3-Hydroxy-2-cyclobuten-1-one salts, their production and use. U.S. Patent 5,118,861, issued June 2, 1992. Available at: https://patents.justia.com/patent/5087756 View Source
